Home > Products > Screening Compounds P56767 > Programmed cell death 1 ligand 1 (15-23)
Programmed cell death 1 ligand 1 (15-23) -

Programmed cell death 1 ligand 1 (15-23)

Catalog Number: EVT-243755
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Programmed cell death 1 ligand 1
Overview

Programmed cell death 1 ligand 1, often referred to as PD-L1, is a crucial protein in the regulation of immune responses. It is a type 1 transmembrane protein that plays a significant role in suppressing the immune system, particularly in the context of cancer and autoimmune diseases. PD-L1 interacts with programmed cell death protein 1, leading to the inhibition of T cell activity, which is essential for maintaining immune tolerance and preventing autoimmunity. This pathway has garnered attention for its implications in cancer immunotherapy, where blocking PD-L1 can enhance anti-tumor immunity.

Source

PD-L1 is primarily expressed on the surface of various cells, including tumor cells, antigen-presenting cells, and some immune cells. Its expression is often upregulated in response to inflammatory signals and in many malignancies, making it a target for therapeutic intervention in cancer treatment .

Classification

PD-L1 belongs to the immunoglobulin superfamily and is classified as a co-inhibitory receptor involved in immune checkpoint regulation. It is part of the broader PD-1/PD-L1 pathway, which includes programmed cell death protein 1 as its receptor . This pathway plays a pivotal role in the immune system's ability to distinguish between self and non-self, thereby preventing autoimmunity while allowing for effective immune responses against pathogens and tumors.

Synthesis Analysis

Methods

The synthesis of PD-L1 can be achieved through various biochemical methods, including recombinant DNA technology. Typically, the gene encoding PD-L1 is cloned into an expression vector, which is then introduced into host cells (such as bacteria or mammalian cells) for protein production. The protein can be purified using techniques such as affinity chromatography, which exploits specific interactions between PD-L1 and antibodies or other ligands.

Technical Details

The production of PD-L1 often involves:

  • Cloning: The PD-L1 gene is inserted into plasmids.
  • Transfection: The plasmids are introduced into host cells via electroporation or lipofection.
  • Expression: Host cells are cultured under conditions that promote protein expression.
  • Purification: Techniques like size-exclusion chromatography or ion-exchange chromatography are used to isolate PD-L1 from cellular debris and other proteins.
Molecular Structure Analysis

Structure

The three-dimensional structure of human PD-L1 has been elucidated through X-ray crystallography and nuclear magnetic resonance spectroscopy. PD-L1 typically forms a dimeric structure that is stabilized by interactions between its extracellular domains. The binding site for programmed cell death protein 1 is located at the interface of these dimers .

Data

Key structural data include:

  • Molecular Weight: Approximately 40 kDa.
  • Amino Acid Composition: Composed of 290 amino acids.
  • Structural Features: Contains two immunoglobulin-like domains (IgV and IgC) crucial for its interaction with programmed cell death protein 1.
Chemical Reactions Analysis

Reactions

The primary chemical reaction involving PD-L1 occurs when it binds to programmed cell death protein 1 on T cells. This interaction triggers a series of intracellular signaling pathways that lead to T cell inhibition. The binding process does not result in significant conformational changes in either protein but stabilizes their interaction.

Technical Details

The binding affinity and kinetics can be studied using:

  • Surface Plasmon Resonance: To measure real-time binding interactions.
  • Isothermal Titration Calorimetry: To determine thermodynamic parameters associated with the binding.
Mechanism of Action

Process

The mechanism by which PD-L1 exerts its effects involves several steps:

  1. Binding: PD-L1 binds to programmed cell death protein 1 on activated T cells.
  2. Signal Transduction: This interaction initiates intracellular signaling cascades that inhibit T cell activation and proliferation.
  3. Immunosuppression: The end result is reduced cytokine production and decreased cytotoxic activity of T cells against tumor cells or infected cells .

Data

Research indicates that the interaction between programmed cell death protein 1 and PD-L1 can lead to significant immunosuppressive effects, contributing to tumor evasion from immune surveillance.

Physical and Chemical Properties Analysis

Physical Properties

  • State: Glycoprotein
  • Solubility: Soluble in physiological saline solutions; may require specific buffers for optimal stability during experiments.

Chemical Properties

  • Stability: Sensitive to extreme pH and temperature; requires careful handling during purification and storage.
  • Post-translational Modifications: Glycosylation affects its stability and function; modifications can influence binding affinity to programmed cell death protein 1.
Applications

Scientific Uses

PD-L1 has several applications in biomedical research and clinical settings:

  • Cancer Immunotherapy: Monoclonal antibodies targeting PD-L1 have been developed as therapeutic agents to block its interaction with programmed cell death protein 1, enhancing anti-tumor immunity .
  • Biomarker Development: PD-L1 expression levels are used as biomarkers to predict responses to immunotherapy in various cancers.
  • Research Tool: Studying the PD-1/PD-L1 pathway helps elucidate mechanisms of immune regulation and tumor biology.
Molecular Structure and Binding Dynamics of PD-L1 (15-23)

Epitope-Specific Interactions with PD-1 and Alternative Receptors

The PD-L1^(15-23) epitope resides within the GFCC' β-sheet of the IgV domain, forming part of the primary interface for PD-1 engagement. Biophysical analyses reveal that this region facilitates moderate-affinity binding to PD-1, with dissociation constants (KD) ranging from 0.77 to 7.8 μM for human PD-1/PD-L1 interactions [5] [9]. Notably, PD-L2 exhibits ~3-fold higher affinity than PD-L1 due to slower dissociation kinetics (koff), attributable to additional stabilizing contacts adjacent to the 15-23 segment [5].

Mechanical forces profoundly modulate these interactions. Biomembrane force probe (BFP) experiments demonstrate that PD-1/PD-L1 bonds exhibit catch-slip bond behavior: forces below 7 pN prolong bond lifetime ("catch"), while forces exceeding 8 pN accelerate dissociation ("slip") [1] [10]. Steered molecular dynamics (SMD) simulations indicate that mechanical tension induces relative rotation/translation between PD-1 and PD-L1, exposing cryptic interaction surfaces within the 15-23 region not observed in static crystal structures [10]. Mutagenesis targeting these force-responsive residues (e.g., V54E, Y56A) suppresses catch-bond formation without altering zero-force affinity, directly impairing PD-1 inhibitory function in T cells [10].

Table 1: Affinity and Kinetic Parameters of PD-L1 Ligand Interactions

Interaction PartnerKD (μM)Association Rate (kon, M-1s-1)Dissociation Rate (koff, s-1)Force Dependency
PD-1 (human)0.77 - 7.81.2 × 1040.15 - 0.6Catch-slip bond (<7 pN catch; >8 pN slip)
PD-1 (high-affinity mutant 463)0.001*5.6 × 105*0.003*Not tested
B7-1 (cis interaction)1.4 - 18.8UndeterminedUndeterminedStalk flexibility-dependent

*Engineered decoy PD-1 mutant with >1000-fold enhanced affinity for PD-L1 [9]*

Conformational Flexibility in Immune Synapse Formation

The PD-L1^(15-23) epitope exhibits remarkable conformational plasticity essential for immune regulation. Nuclear magnetic resonance (NMR) studies of the PD-1/PD-L1 complex reveal significant backbone flexibility at the edge of the GFCC' sheet, where residues 15-23 are located. This region lacks a rigid C″ strand, enabling dynamic structural shifts upon force application or receptor engagement [5] [10].

Within immune synapses, mechanical forces (4–12 pN) generated by T cells induce allosteric changes in PD-L1. SMD simulations predict that tension applied to the C-termini of PD-1/PD-L2 complexes induces a ~30° rotation and 5-Å translation between molecules, restructuring hydrogen bonding networks and van der Waals contacts involving residues 15-23 [10]. This force-induced remodeling stabilizes bonds under physiological tugging forces, facilitating microcluster formation – a hallmark of PD-1 signaling [1] [10]. The ~20-amino acid stalk region adjacent to the transmembrane domain further augments flexibility, allowing PD-L1 to adopt optimal binding orientations during immune synapse formation [8].

Table 2: Structural Dynamics of PD-L1 Under Mechanical Force

ParameterStatic Crystal StructureForce-Induced State (SMD Simulation)Functional Implication
Inter-domain angle (PD-1:PD-L1)Orthogonal GFCC' alignment25-30° rotationExposure of cryptic binding interfaces
Intermolecular distanceFixed hydrogen bonding5-Å translationNew atomic contacts in 15-23 region
Stalk conformationDisorderedExtended helical propensityOptimal positioning for trans/cis binding

Competitive Binding Mechanisms with B7-1/CD80

PD-L1^(15-23) participates in competitive binding networks with B7-1 (CD80), adding complexity to PD-1 regulation. Although early studies proposed trans interactions between PD-L1 and B7-1, cell conjugation assays and NanoBiT proximity analyses confirm that these ligands interact exclusively in cis (on the same cell membrane), facilitated by PD-L1's flexible 11-amino acid stalk [4] [8]. This cis interaction occludes overlapping binding surfaces: Mutagenesis at PD-L1 residues R113, M115, Y56, and E72 abrogates B7-1 binding, while D122A/Y123A selectively disrupts PD-1 engagement [4] [8].

The PD-L1:B7-1 cis-heterodimer has dual effects:

  • Inhibition of PD-1 binding: Cis-complexed PD-L1 undergoes conformational changes that sterically hinder PD-1 access to the 15-23 epitope, reducing PD-1 microcluster formation by >60% [4].
  • Modulation of B7-1 function: The heterodimer attenuates B7-1 homodimerization, indirectly limiting CTLA-4 engagement. However, it preserves CD28 binding, sustaining costimulatory signals [4] [8].

This competition has therapeutic implications. Antibodies like atezolizumab that target membrane-proximal regions of PD-L1 disrupt both PD-1 and B7-1 interactions, while epitope-specific agents might achieve selective blockade [4] [8]. Engineered high-affinity PD-1 variants (e.g., mutant 463) outcompete endogenous PD-1 for PD-L1^(15-23), demonstrating potent tumor suppression in vivo (75% growth inhibition at 10 mg/kg) by circumventing cis-mediated inhibition [9].

List of Chemical Compounds

  • Programmed cell death 1 ligand 1 (PD-L1) (15-23)
  • Programmed cell death 1 (PD-1)
  • B7-1 (CD80)
  • PD-L1:B7-1 cis-heterodimer
  • Anti-PD-L1 antibody (Atezolizumab)
  • High-affinity PD-1 decoy mutant 463

Properties

Product Name

Programmed cell death 1 ligand 1 (15-23)

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.